molecular formula C8H16N2O2 B1400080 trans 4-Amino-N-methoxycyclohexane-1-carboxamide CAS No. 1443624-03-0

trans 4-Amino-N-methoxycyclohexane-1-carboxamide

Cat. No.: B1400080
CAS No.: 1443624-03-0
M. Wt: 172.22 g/mol
InChI Key: NHBVANYHDGXDGP-UHFFFAOYSA-N
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Description

trans 4-Amino-N-methoxycyclohexane-1-carboxamide: is a chemical compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring an amino group and a methoxy group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-Amino-N-methoxycyclohexane-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Amination: The cyclohexanone undergoes amination to introduce the amino group at the 4-position.

    Carboxylation: Finally, the carboxamide group is introduced to complete the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans 4-Amino-N-methoxycyclohexane-

Properties

IUPAC Name

4-amino-N-methoxycyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBVANYHDGXDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans 4-Amino-N-methoxycyclohexane-1-carboxamide
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trans 4-Amino-N-methoxycyclohexane-1-carboxamide
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trans 4-Amino-N-methoxycyclohexane-1-carboxamide
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trans 4-Amino-N-methoxycyclohexane-1-carboxamide
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trans 4-Amino-N-methoxycyclohexane-1-carboxamide
Reactant of Route 6
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trans 4-Amino-N-methoxycyclohexane-1-carboxamide

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